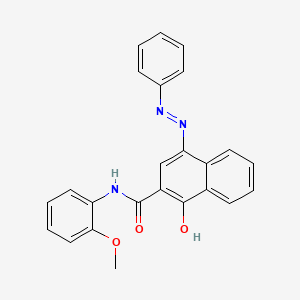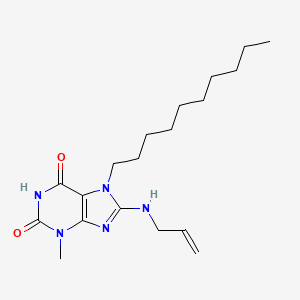
Ethyl 6-bromo-5-((4-nitrobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-bromo-5-((4-nitrobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family This compound is characterized by its unique structure, which includes a bromine atom, a nitrobenzoyl group, and a benzofuran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-5-((4-nitrobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Esterification: The formation of the ethyl ester group.
Nitration: The addition of the nitrobenzoyl group.
Each of these steps requires specific reaction conditions, such as the use of bromine or bromine-containing reagents for bromination, acidic or basic catalysts for esterification, and nitrating agents for nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-bromo-5-((4-nitrobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while hydrolysis of the ester group produces the corresponding carboxylic acid.
Applications De Recherche Scientifique
Ethyl 6-bromo-5-((4-nitrobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 6-bromo-5-((4-nitrobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and benzofuran core contribute to the compound’s overall reactivity and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Ethyl 6-bromo-5-((4-nitrobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate can be compared with similar compounds such as:
- Isopropyl 6-bromo-2-methyl-5-((4-nitrobenzoyl)oxy)-1-benzofuran-3-carboxylate
- Methyl 6-bromo-5-((4-fluorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
These compounds share structural similarities but differ in their ester groups and substituents, which can influence their chemical properties and applications. The unique combination of functional groups in this compound makes it distinct and valuable for specific research purposes.
Propriétés
Formule moléculaire |
C24H16BrNO7 |
|---|---|
Poids moléculaire |
510.3 g/mol |
Nom IUPAC |
ethyl 6-bromo-5-(4-nitrobenzoyl)oxy-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H16BrNO7/c1-2-31-24(28)21-17-12-20(33-23(27)15-8-10-16(11-9-15)26(29)30)18(25)13-19(17)32-22(21)14-6-4-3-5-7-14/h3-13H,2H2,1H3 |
Clé InChI |
GBEIAOSKAJGTCY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12045926.png)

![1-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12045930.png)

![3-[2-(1-naphthylmethoxy)phenyl]-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12045943.png)

![8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12045956.png)






